2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid
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Overview
Description
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives. Substitution reactions can result in a variety of functionalized tetrazole compounds.
Scientific Research Applications
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrazole: A simpler tetrazole compound with similar reactivity.
5-Substituted Tetrazoles: Compounds with different substituents on the tetrazole ring, which can alter their chemical and biological properties.
Tetrazole Derivatives: Various derivatives with additional functional groups that enhance their utility in different applications.
Uniqueness
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid is unique due to its specific structure, which combines the tetrazole ring with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
374553-94-3 |
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Molecular Formula |
C3H4N4O3 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(5-oxo-1H-tetrazol-2-yl)acetic acid |
InChI |
InChI=1S/C3H4N4O3/c8-2(9)1-7-5-3(10)4-6-7/h1H2,(H,5,10)(H,8,9) |
InChI Key |
RRRXKDJSULCXTB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N1NC(=O)N=N1 |
Purity |
95 |
Origin of Product |
United States |
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